N-Benzyl-4-bromoaniline hydrochloride

Description

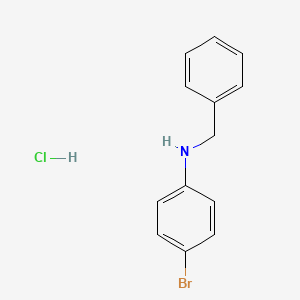

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-benzyl-4-bromoaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9,15H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVAOAGKOQDAQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Benzyl 4 Bromoaniline and Its Hydrochloride Salt

Reductive Amination Strategies for N-Benzyl-4-bromoaniline

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. This one-pot reaction is highly valued for its efficiency and atom economy.

Classical Reductions: Borohydride-Mediated Processes

Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent in the reductive amination of 4-bromoaniline (B143363) with benzaldehyde (B42025). orientjchem.orgmasterorganicchemistry.com The process is often facilitated by various additives to enhance its efficacy and selectivity. One approach involves the use of sodium borohydride in the presence of sodium dihydrogen phosphate (B84403) monohydrate (NaH₂PO₄·H₂O) in tetrahydrofuran (B95107) (THF) under reflux conditions. This system has been shown to produce N-benzyl-4-bromoaniline in good yields. orientjchem.org For instance, the reaction of benzaldehyde (1 mmol) with 4-bromoaniline (1 mmol) using NaBH₄ (1 mmol) and NaH₂PO₄·H₂O (1 mmol) in THF resulted in an 87% yield of N-benzyl-4-bromoaniline after 65 minutes. orientjchem.org

Other effective systems include the use of sodium borohydride with cation exchange resins, such as DOWEX(R)50WX8, in THF at room temperature. scielo.org.mx This method offers the advantage of easy catalyst separation and potential for recycling. scielo.org.mx Additionally, a green, catalyst-free approach utilizing glycerol (B35011) as a recyclable solvent has been developed. ias.ac.in In this method, the reaction of benzaldehyde and 4-bromoaniline with sodium borohydride in glycerol at 70°C provides the desired product in high yields. ias.ac.in The use of solid acid catalysts, such as B(OSO₃H)₃/SiO₂, with sodium borohydride also provides an efficient route for this transformation under solvent-free conditions or in acetonitrile. ias.ac.in

| Reducing System | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| NaBH₄ / NaH₂PO₄·H₂O | THF | Reflux | 65 min | 87 | orientjchem.org |

| NaBH₄ / DOWEX(R)50WX8 | THF | Room Temp. | 20-45 min | 88-93 | scielo.org.mx |

| NaBH₄ | Glycerol | 70 °C | 40 min | 97 | ias.ac.in |

| NaBH₄ / B(OSO₃H)₃/SiO₂ | Acetonitrile / Solvent-free | Room Temp. | - | High | ias.ac.in |

Catalytic Hydrogenation and Transfer Hydrogenation Routes

Catalytic hydrogenation offers a cleaner alternative to borohydride reagents, typically employing a metal catalyst and hydrogen gas to effect the reduction of the in situ formed imine. Palladium on carbon (Pd/C) is a common catalyst for this transformation. nih.gov The process involves the reaction of 4-bromoaniline and benzaldehyde under a hydrogen atmosphere in the presence of the catalyst. google.com

Transfer hydrogenation is another valuable technique that avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule, such as formic acid or isopropanol. organic-chemistry.orgnih.gov This method has been successfully applied to the reductive amination of various aldehydes and amines. researchgate.net While specific examples for the direct synthesis of N-benzyl-4-bromoaniline via transfer hydrogenation are less commonly detailed in readily available literature, the general applicability of this method to similar substrates is well-established. organic-chemistry.org

Transition Metal-Catalyzed N-Alkylation of 4-Bromoaniline

A more direct approach to N-benzyl-4-bromoaniline involves the N-alkylation of 4-bromoaniline with benzyl (B1604629) alcohol, a process often catalyzed by transition metals through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. This sustainable strategy generates water as the only byproduct.

Manganese-Catalyzed N-Alkylation

Manganese, an earth-abundant and low-cost metal, has emerged as a promising catalyst for N-alkylation reactions. nih.govrsc.orgbohrium.com Manganese complexes, particularly those with pincer-type ligands, have shown high efficiency in the N-alkylation of anilines with benzyl alcohols. nih.gov For example, a manganese(I) complex bearing a bidentate amine-based ligand has been successfully used for the coupling of various anilines, including those with electron-withdrawing substituents, with benzylic alcohols in the presence of a base like potassium tert-butoxide (t-BuOK). beilstein-journals.org Another study reported the use of a bis-NHC-manganese complex that effectively catalyzed the N-alkylation of aromatic amines with benzylic alcohols at room temperature, achieving a 90% isolated yield for N-benzyl-4-bromoaniline. rsc.org

| Catalyst | Base | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| bis-NHC-manganese complex | t-BuOK | Room Temp. | 90 | rsc.org |

| Mn(I) complex with bidentate amine ligand | t-BuOK | 140 °C | up to 98 (for various anilines) | beilstein-journals.org |

Iridium-Catalyzed N-Alkylation (e.g., NHC-Ir(III) complexes)

Iridium complexes, particularly those containing N-heterocyclic carbene (NHC) ligands, are highly effective catalysts for the N-alkylation of amines with alcohols. nih.govacs.orgresearchgate.netrsc.org These catalysts operate efficiently under relatively mild conditions. A study utilizing nitrile-substituted NHC–Ir(III) complexes demonstrated the successful synthesis of N-benzyl-4-bromoaniline in an 82% yield. nih.gov The reaction was performed solvent-free at 120 °C with potassium tert-butoxide as the base. acs.org The versatility of iridium catalysts allows for the alkylation of a wide range of anilines bearing both electron-donating and electron-withdrawing substituents. acs.org Mechanistic studies suggest the involvement of an iridium-hydride species in the catalytic cycle. researchgate.net Bifunctional iridium complexes, where the ligand can participate in the reaction, have also shown excellent activity at lower catalyst loadings. diva-portal.org

| Catalyst | Base | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Nitrile-substituted NHC–Ir(III) complex | KOtBu | 120 °C | 82 | nih.govacs.org |

| [Ir(NCCH₃)(cod){MeIm(2-methoxybenzyl)}]⁺ | - | - | Quantitative (for aniline) | rsc.org |

Cobalt-Catalyzed N-Alkylation (e.g., Co(III)-NHC systems)

Similar to manganese, cobalt is a more sustainable alternative to precious metal catalysts like iridium. nih.govorganic-chemistry.org Cobalt-based catalysts have been developed for the N-alkylation of amines with alcohols. researchgate.netrsc.org A well-defined cobalt(II) catalyst with a pincer PNP ligand has been shown to be efficient for the N-alkylation of both aromatic and aliphatic amines. nih.gov The reaction proceeds via a hydrogen-borrowing mechanism and can be tuned to selectively produce either the amine or the imine. organic-chemistry.org While specific data for the synthesis of N-benzyl-4-bromoaniline using Co(III)-NHC systems is not explicitly detailed in the provided context, the general success of cobalt catalysts in the N-alkylation of various anilines with benzyl alcohol suggests its applicability. For instance, heterogeneous cobalt catalysts prepared by pyrolysis have been tested for the N-alkylation of aniline (B41778) with benzyl alcohol, demonstrating the potential of these systems. researchgate.net

Alkylation Reactions Involving Benzyl Halides and 4-Bromoaniline

The primary method for synthesizing N-Benzyl-4-bromoaniline is the nucleophilic substitution reaction between 4-bromoaniline and a benzyl halide, such as benzyl bromide or benzyl chloride. ncert.nic.inwikipedia.org In this reaction, the lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide and displacing the halogen atom. vedantu.com This process, known as N-alkylation, is a common and straightforward approach for forming carbon-nitrogen bonds. wikipedia.org

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, which would otherwise protonate the starting aniline and render it non-nucleophilic. The choice of solvent and base, as well as the reaction temperature, can influence the outcome.

However, a significant challenge in this synthesis is the potential for overalkylation. wikipedia.orgdergipark.org.tr The product, N-Benzyl-4-bromoaniline, is a secondary amine and can act as a nucleophile itself, reacting with another molecule of benzyl halide to form the tertiary amine, N,N-dibenzyl-4-bromoaniline. dergipark.org.tr This can lead to a mixture of mono- and di-substituted products, reducing the yield of the desired compound. wikipedia.orgdergipark.org.tr Careful control of stoichiometry and reaction conditions is often necessary to favor mono-alkylation. A synthesis route for the related N,N-dibenzyl-4-bromoaniline from 4-bromoaniline and benzyl bromide has been documented. chemicalbook.com

Rearrangement Phenomena in Related Aniline Alkylation Reactions

The alkylation of anilines is not always a simple substitution and can be accompanied by molecular rearrangements, where atoms or groups migrate to different positions on the aromatic ring. cdnsciencepub.comresearchgate.net These phenomena are often observed under specific conditions, such as high temperatures or in the presence of acid catalysts, and can proceed through various mechanisms, including free-radical pathways. cdnsciencepub.comacs.org

A particularly relevant rearrangement is halogen migration. An unexpected and significant example of this was observed during the alkylation of 2-bromoaniline (B46623) with benzyl bromide under ostensibly basic conditions. nih.gov Instead of yielding the expected N,N-dibenzyl-2-bromoaniline exclusively, the reaction produced a substantial amount of N,N-dibenzyl-4-bromoaniline, indicating that the bromine atom had migrated from the ortho (2-) position to the para (4-) position. nih.gov

This rearrangement was found to be dependent on the nature of the halide ions present. The study revealed that hydrobromic acid (HBr), generated in situ, plays a crucial role in facilitating the rearrangement. nih.gov When 2-bromoaniline was reacted with benzyl chloride, which generates HCl, no rearrangement was observed. nih.gov Similarly, reacting 2-chloroaniline (B154045) with benzyl bromide, which generates HBr, also failed to produce a rearranged product, likely due to the stronger carbon-chlorine bond. nih.gov These findings highlight that a specific combination of a labile C-Br bond on the aniline ring and the presence of HBr is necessary to promote this 2- to 4-position bromine shift during alkylation. nih.gov

| Entry | Aniline | Benzyl Halide | N,N-dibenzyl-2-haloaniline Yield (%) | N,N-dibenzyl-4-haloaniline Yield (%) |

| 1 | 2-Bromoaniline | Benzyl Bromide | <1 | 67 |

| 2 | 2-Bromoaniline | Benzyl Chloride | 53 | 0 |

| 3 | 2-Chloroaniline | Benzyl Bromide | 22 | 0 |

This interactive table summarizes the experimental results demonstrating halogen migration during the alkylation of haloanilines. Data sourced from a study on the rearrangement of 2-bromoaniline. nih.gov

Elucidating the mechanism of such rearrangements requires a series of targeted experiments. In the case of the 2-bromoaniline rearrangement, mechanistic probes were used to understand the process. nih.gov It was determined that HBr can facilitate a debenzylation/benzylation equilibrium, which generates a source of benzyl bromide. nih.gov Controlled experiments with hydrohalide salts of the benzylated intermediates confirmed that HBr was a key facilitator of the rearrangement, whereas HCl was not. nih.gov

The proposed mechanism suggests an intermolecular process where a benzylated bromoaniline is protonated, leading to a species that can either debenzylate or act as a source for bromination of another aniline molecule. The enrichment of the 4-bromo isomer is attributed to the thermodynamic stability of the para-substituted product. nih.gov General mechanistic studies on amine alkylations often employ techniques such as reaction-order studies, kinetic isotope effect measurements, and Hammett studies to identify the rate-determining step and the structure of active intermediates. acs.org In other systems, halogen migrations, sometimes referred to as a "halogen dance," have been proposed to proceed through intermediates like halirenium ions. nih.govorganic-chemistry.org

Green Chemistry Principles and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce environmental impact through the application of green chemistry principles. researchgate.net This involves developing methods that are more atom-economical, use less hazardous substances, and improve energy efficiency. nih.gov

A key aspect of green synthesis is minimizing or eliminating the use of volatile and often toxic organic solvents. One approach is to conduct reactions under solvent-free (neat) conditions. For instance, a related reaction to form a Schiff base from benzaldehyde and aniline has been successfully performed in the absence of a solvent, using only a small amount of PEG-400. chemicalbook.com Another strategy is to replace conventional solvents with more environmentally benign alternatives. For the synthesis of derivatives of 4-bromoaniline, the eco-friendly solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been used as a greener alternative to traditional solvents like tetrahydrofuran (THF). chemicalbook.com In the broader context of N-arylation, a wide range of green solvents, including carbonate and acetate (B1210297) esters, have proven effective, avoiding the use of undesirable solvents like N-methyl-2-pyrrolidone (NMP). nih.gov

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions. For C-N bond forming reactions like N-arylation, significant effort has gone into developing sustainable catalysts. Heterogeneous catalysts, which are in a different phase from the reactants, are particularly attractive because they can be easily separated from the reaction mixture and reused. mdpi.com

Examples of such developments include:

Copper-Based Catalysts: CuO hollow nanospheres supported on acetylene (B1199291) black have been shown to be a simple, efficient, and reusable catalyst for the N-arylation of various nitrogen-containing heterocycles with aryl halides. mdpi.com

Palladium-Based Catalysts: Magnetic nanoparticles functionalized with palladium complexes have been used for Ullmann-type N-arylation reactions. These catalysts can be recovered using a magnet and have shown satisfactory stability over multiple runs. mdpi.com

Bimetallic Nanoparticles: Supported gold-palladium (Au-Pd) bimetallic nanoparticles have been developed for the synthesis of diarylamines through acceptorless dehydrogenative aromatization, highlighting an environmentally benign transformation. nih.gov

These advanced catalytic systems offer milder reaction conditions, lower catalyst loadings, and enhanced reusability, all of which contribute to a more sustainable chemical synthesis. mdpi.comrsc.org

Advanced Spectroscopic and Crystallographic Elucidation of N Benzyl 4 Bromoaniline Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For N-Benzyl-4-bromoaniline hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its molecular framework, including proton environments, the carbon skeleton, and the connectivity between atoms.

Proton (¹H) NMR for Chemical Shift and Multiplicity Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, while the multiplicity (splitting pattern) reveals the number of neighboring protons.

In the free base, N-benzylaniline, the methylene (B1212753) protons (-CH₂-) appear as a singlet at 4.30 ppm, and the aromatic protons resonate in the range of 6.62-7.40 ppm. rsc.org For the hydrochloride salt, the protonation of the nitrogen atom would induce a downfield shift for adjacent protons due to the increased electron-withdrawing nature of the ammonium (B1175870) group. The N-H proton itself would likely appear as a broad singlet. The aromatic protons on the 4-bromoaniline (B143363) ring would exhibit an AA'BB' system, typical of para-substituted benzene (B151609) rings. The protons on the benzyl (B1604629) group would show signals corresponding to a monosubstituted benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | ~7.3-7.5 | Multiplet |

| Aromatic (C₆H₄Br) | ~6.8-7.4 | AA'BB' system |

| Methylene (-CH₂-) | >4.3 | Singlet |

| Amine (-NH₂⁺-) | Variable, broad | Singlet |

Note: Data is predicted based on related structures due to the absence of published experimental spectra for the hydrochloride salt.

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms.

For N-benzylaniline, the carbon signals have been reported, with the methylene carbon at 48.36 ppm and the aromatic carbons appearing between 112.90 and 148.21 ppm. rsc.org In this compound, the C-Br carbon would be expected in the range of 110-120 ppm, and the C-N carbon would be significantly deshielded, appearing around 140-150 ppm. The carbons of the benzyl group would have chemical shifts similar to those in toluene, with slight variations due to the -NH₂⁺- group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Methylene (-CH₂-) | ~50 |

| Aromatic (C-Br) | ~115-125 |

| Aromatic (C-N) | ~140-150 |

| Aromatic (unsubstituted) | ~127-130 |

| Aromatic (ipso-benzyl) | ~135-140 |

Note: Data is predicted based on related structures and general substituent effects.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To definitively assign all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the ortho, meta, and para protons on the benzyl ring and between the ortho and meta protons on the 4-bromoaniline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for each protonated carbon by correlating the ¹H and ¹³C chemical shifts. For example, the methylene proton signal would correlate with the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different fragments of the molecule. For instance, correlations would be expected between the methylene protons and the ipso-carbon of the benzyl group, as well as the C-N carbon of the bromoaniline ring, confirming the N-benzyl linkage.

In-situ NMR Studies for Reaction Monitoring and Mechanistic Insights

In-situ NMR spectroscopy is a powerful technique for monitoring the progress of a chemical reaction in real-time directly within the NMR tube. This method provides valuable information about reaction kinetics, the formation of intermediates, and reaction mechanisms.

For the synthesis of this compound, which could be formed by the reaction of 4-bromoaniline with benzyl chloride followed by treatment with HCl, in-situ ¹H NMR could be used to track the disappearance of the starting material signals and the appearance of the product signals. This would allow for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Furthermore, the detection of any transient intermediates could provide deeper insights into the reaction mechanism.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak in the mass spectrum would correspond to the free base, N-Benzyl-4-bromoaniline (C₁₃H₁₂BrN), as the HCl is typically lost during ionization. A characteristic feature would be the presence of two peaks of nearly equal intensity for the molecular ion, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation of N-Benzyl-4-bromoaniline would likely proceed through several pathways, including:

Benzylic cleavage: Loss of a benzyl radical (C₇H₇•) to form a [M-91]⁺ ion.

Loss of bromine: Cleavage of the C-Br bond to yield a [M-79/81]⁺ ion.

Formation of the tropylium (B1234903) ion: The benzyl fragment (C₇H₇⁺) often rearranges to the stable tropylium ion, which would give a prominent peak at m/z 91.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule.

For N-Benzyl-4-bromoaniline (C₁₃H₁₂⁷⁹BrN), the calculated exact mass is 261.0153. HRMS analysis would be able to confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. This high degree of accuracy is crucial for confirming the identity of the synthesized compound and ensuring its purity.

Table 3: Predicted HRMS Data for N-Benzyl-4-bromoaniline

| Ion Formula | Isotope | Calculated Exact Mass |

| [C₁₃H₁₂⁷⁹BrN]⁺ | ⁷⁹Br | 261.0153 |

| [C₁₃H₁₂⁸¹BrN]⁺ | ⁸¹Br | 262.0133 |

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through the analysis of fragmentation patterns. For this compound, the analysis would be performed on the free base, N-Benzyl-4-bromoaniline, after the loss of HCl in the hot inlet of the mass spectrometer. The fragmentation of N-Benzyl-4-bromoaniline is expected to follow pathways characteristic of N-benzylanilines and halogenated aromatic compounds.

The primary fragmentation events would involve cleavage of the bonds adjacent to the nitrogen atom, specifically the C-N bonds. Key fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bond between the benzyl group's methylene carbon and the nitrogen atom is a dominant pathway for aliphatic amines. libretexts.org This can lead to the formation of a stable tropylium ion ([C7H7]+) at m/z 91 or a 4-bromoaniline radical cation ([C6H5BrNH]•+).

Benzylic Cleavage: Cleavage of the C-C bond between the phenyl ring of the benzyl group and the methylene group can also occur.

Loss of Bromine: The C-Br bond can cleave, leading to the loss of a bromine radical. The presence of bromine is readily identified by a characteristic isotopic pattern for ions containing it, with two peaks of nearly equal intensity separated by 2 m/z units (due to 79Br and 81Br isotopes).

Aromatic Ring Fragmentation: The stable aromatic rings can also fragment, typically by losing small molecules like acetylene (B1199291) (C2H2), leading to a series of smaller ions. docbrown.info

A proposed fragmentation scheme would see the molecular ion ([M]•+) of N-Benzyl-4-bromoaniline (m/z 261/263) undergo cleavage to produce several key fragment ions.

Table 1: Plausible EI-MS Fragmentation Ions for N-Benzyl-4-bromoaniline

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 261/263 | Molecular Ion | [C13H12NBr]•+ | Isotopic pattern due to Br |

| 182/184 | [M - C6H5]•+ | [C7H7NBr]•+ | Loss of a phenyl radical |

| 171/173 | 4-bromoaniline cation | [C6H6NBr]+ | Cleavage of benzyl C-N bond |

| 91 | Tropylium ion | [C7H7]+ | Highly stable fragment from the benzyl group |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Ions

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and ionic compounds in solution. For this compound, ESI-MS would directly analyze the N-Benzyl-4-bromoanilinium cation from solution.

In positive-ion mode, the ESI-MS spectrum is expected to show a prominent base peak corresponding to the protonated molecule, [M+H]+, which is the intact N-Benzyl-4-bromoanilinium cation. nih.govbeilstein-journals.org This allows for the unambiguous determination of the molecular weight of the cation (262/264 Da). The characteristic bromine isotope pattern would be clearly visible for this ion.

High-resolution ESI-MS (ESI-HRMS) can provide the exact mass of the [M+H]+ ion, which is used to confirm the elemental composition. beilstein-journals.org Tandem mass spectrometry (MS/MS) can also be performed by selecting the [M+H]+ ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions would provide further structural confirmation, likely showing similar fragments to EI-MS, such as the tropylium ion (m/z 91), although the relative abundances may differ.

Vibrational Spectroscopy for Functional Group Characterization (e.g., FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features.

The protonation of the amine nitrogen to form a secondary ammonium salt is a key feature that would be evident in the spectrum. The expected vibrational modes are detailed below.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic C-H | Sharp, multiple bands |

| 3000-2850 | C-H Stretch | Methylene (-CH2-) | Sharp bands |

| 2700-2400 | N+-H Stretch | Secondary Ammonium Salt | Broad, strong absorption, characteristic of amine salts |

| 1600-1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands |

| 1490-1450 | C-H Bend | Methylene (-CH2-) | Scissoring vibration |

| 1250-1180 | C-N Stretch | Aryl-N | |

| 850-800 | C-H Bend | p-disubstituted benzene | Out-of-plane bending |

The broad N+-H stretching band is a definitive indicator of the hydrochloride salt formation. The specific positions of the aromatic C=C stretching and C-H bending bands can provide confirmation of the substitution patterns on the phenyl rings.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography provides precise information on the three-dimensional arrangement of atoms in a crystal, revealing details about molecular conformation, bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available, its solid-state structure can be inferred from closely related compounds, such as N-benzylaniline. nih.govresearchgate.net

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal packing of this compound would be dominated by a network of intermolecular interactions that define its supramolecular architecture.

Hydrogen Bonding: The most significant interaction would be the strong charge-assisted hydrogen bond between the secondary ammonium group (N+-H) as the donor and the chloride anion (Cl-) as the acceptor. These N+-H···Cl- interactions are expected to be the primary drivers of the crystal packing.

Halogen Bonding: The bromine atom on the aniline (B41778) ring can act as a halogen bond donor. nih.govacs.org A halogen bond is a noncovalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophile. wikipedia.orgwiley-vch.de In this structure, potential halogen bond acceptors could include the chloride anion, forming C-Br···Cl- interactions, which would further stabilize the crystal lattice.

In the parent N-benzylaniline structure, N-H···π interactions are observed. nih.govresearchgate.net While the stronger N+-H···Cl- bonds would likely dominate in the hydrochloride salt, weaker C-H···π and C-H···Cl interactions may also be present.

Conformational Analysis and Torsion Angle Distributions in the Solid State

Table 3: Selected Geometric Parameters from N-Benzylaniline Crystal Structure researchgate.net

| Parameter | Molecule 1 | Molecule 2 | Expected for this compound |

|---|---|---|---|

| C-N-C Angle (°) | 124.54 | 124.54 | Approximately 120-125° |

| Angle between phenyl planes (°) | 80.76 | 81.40 | Approximately 80-90° |

| C11-N1-C1-C2 Torsion Angle (°) | -108.9 | 108.7 | A non-planar arrangement defining the relative orientation of the rings |

The geometry around the nitrogen atom in N-benzylaniline is nearly planar. nih.govresearchgate.net In the hydrochloride salt, the nitrogen would be sp3-hybridized, but the C-N+-C angle would likely remain wide due to steric hindrance between the bulky benzyl and 4-bromophenyl groups. The specific torsion angles dictate the final three-dimensional shape of the molecule in the solid state.

Polymorphism and Co-crystallization Studies (if applicable)

Polymorphism: Flexible molecules like this compound can often crystallize in multiple forms, a phenomenon known as polymorphism. Different polymorphs have the same chemical composition but differ in their crystal packing, leading to different physical properties such as melting point, solubility, and stability. The conformational flexibility and the variety of possible intermolecular interactions (hydrogen bonding, halogen bonding, π-stacking) suggest that polymorphism could be possible for this compound, although no specific studies have been reported.

Co-crystallization: The presence of both a strong hydrogen bond donor (N+-H) and a potential halogen bond donor (C-Br) makes this compound an excellent candidate for co-crystallization studies. nih.govacs.org By combining it with various hydrogen and halogen bond acceptors, it is possible to design and synthesize new multi-component crystals (co-crystals) with tailored structures and properties. Such studies are a key part of crystal engineering, aiming to control the supramolecular assembly of molecules in the solid state.

Chemical Reactivity and Derivatization Chemistry of N Benzyl 4 Bromoaniline

Functionalization of the Aniline (B41778) Nitrogen

The nitrogen atom of the secondary amine group is a key site for functionalization due to its nucleophilicity and the presence of a reactive N-H bond.

Secondary amines, including N-aryl amines, can undergo N-nitrosation upon reaction with nitrosating agents, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form N-nitrosamines. learncbse.in The reaction involves the electrophilic attack of the nitrosonium ion (NO+) on the lone pair of electrons of the secondary amine.

The synthesis of N-nitroso aryl amines can also be achieved through methods like the dealkylative N-nitrosation of tertiary amines. rsc.org While N-Benzyl-4-bromoaniline is a secondary amine, related methodologies highlight the compatibility of the aniline framework with nitrosating conditions. The stability and reactivity of the resulting N-nitroso derivative would be influenced by the electronic properties of both the bromo-substituted phenyl ring and the benzyl (B1604629) group. Functional group compatibility is a crucial consideration; strongly acidic conditions used to generate nitrous acid might lead to side reactions if other acid-sensitive groups are present in the molecule.

Alkylation: The secondary amine of N-Benzyl-4-bromoaniline can be further alkylated to form a tertiary amine. ncert.nic.in This reaction typically proceeds via nucleophilic substitution with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. ncert.nic.in The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. ncert.nic.in Alternatively, N-alkylation can be achieved using alcohols as alkylating agents through "hydrogen borrowing" or "acceptorless dehydrogenative coupling" methodologies, often catalyzed by transition metal complexes. nih.govresearchgate.net For instance, the synthesis of N-benzyl-4-bromoaniline itself is often accomplished by the N-alkylation of 4-bromoaniline (B143363) with benzyl alcohol or benzyl halides. nih.govrsc.org

Acylation: Acylation of the aniline nitrogen introduces an acyl group (R-C=O) and results in the formation of an amide. ncert.nic.in This transformation is readily achieved by reacting N-Benzyl-4-bromoaniline with acylating agents such as acid chlorides or acid anhydrides. ncert.nic.inresearchgate.net The reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to scavenge the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in This reaction, also known as benzoylation when using benzoyl chloride, converts the amine into a less basic and less nucleophilic amide. ncert.nic.in

| Reaction Type | Reagent | Catalyst/Base | Product Type | Ref. |

| Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃, Et₃N) | Tertiary Amine | ncert.nic.in |

| Alkylation | Alcohol (R-OH) | Transition Metal Catalyst | Tertiary Amine | nih.gov |

| Acylation | Acid Chloride (RCOCl) | Pyridine or Et₃N | Amide | ncert.nic.in |

| Acylation | Acid Anhydride (B1165640) ((RCO)₂O) | Pyridine or Et₃N | Amide | researchgate.net |

Reactions at the Bromine-Substituted Phenyl Ring

The bromine atom on the phenyl ring serves as a versatile handle for introducing new carbon-carbon or carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. libretexts.org The bromine atom of N-Benzyl-4-bromoaniline makes it an excellent substrate for this reaction. It can be coupled with a variety of aryl or vinyl boronic acids or their esters to generate biaryl or substituted styrene (B11656) derivatives, respectively. nih.govrsc.org The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ and a phosphine (B1218219) ligand) and a base (e.g., Na₂CO₃, K₃PO₄). libretexts.orgnih.gov The unprotected amine functionality is often compatible with these reaction conditions. nih.govrsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org N-Benzyl-4-bromoaniline can react with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base (typically an amine like triethylamine) to yield substituted stilbene (B7821643) or cinnamate (B1238496) derivatives. organic-chemistry.orgresearchgate.net The reaction generally exhibits high trans selectivity. organic-chemistry.org While aryl bromides are suitable substrates, they are generally less reactive than aryl iodides, and the reaction may require specific ligands or higher temperatures. beilstein-journals.org

| Reaction Name | Coupling Partner | Catalyst System (Example) | Base (Example) | Product Structure | Ref. |

| Suzuki-Miyaura | Arylboronic acid (Ar'-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₃PO₄ | N-Benzyl-(1,1'-biphenyl)-4-amine | libretexts.orgnih.gov |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂/PPh₃ | Et₃N | N-Benzyl-4-vinylaniline derivative | organic-chemistry.orgnih.gov |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via an addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

This reaction is generally feasible only when the aromatic ring is activated by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C=O) positioned ortho or para to the leaving group (in this case, bromine). libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

N-Benzyl-4-bromoaniline lacks such strong activating groups. The N-benzylamino group is an activating, ortho, para-directing group for electrophilic substitution and does not facilitate nucleophilic attack. Therefore, N-Benzyl-4-bromoaniline is generally unreactive towards SNAr reactions under standard conditions. For substitution to occur, either extremely harsh reaction conditions or a different mechanism, such as the benzyne (B1209423) (elimination-addition) mechanism involving a very strong base like sodium amide, would be required. chemistrysteps.commasterorganicchemistry.com

Transformations Involving the Benzyl Moiety

The benzyl group itself contains reactive sites, most notably the benzylic C-H bonds. The benzylic position is the carbon atom directly attached to the benzene (B151609) ring. wikipedia.org

The reactivity of this position is enhanced due to the ability of the adjacent aromatic ring to stabilize intermediates, such as radicals, carbocations, or carbanions, through resonance. wikipedia.orgmasterorganicchemistry.com

Key reactions involving the benzyl moiety include:

Free-Radical Bromination: The benzylic hydrogens can be selectively replaced by a bromine atom via a free-radical chain reaction. masterorganicchemistry.com This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light). This would convert the N-benzyl group into an N-(α-bromobenzyl) group, a reactive intermediate for further substitutions.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the benzylic carbon. masterorganicchemistry.com Under harsh conditions, this can lead to the cleavage of the benzyl C-N bond and oxidation of the benzyl group to benzoic acid. Milder or more selective oxidizing agents would be required to achieve partial oxidation without cleaving the molecule. The enhanced reactivity of the benzylic C-H bonds makes them susceptible to oxidation compared to other alkyl C-H bonds. wikipedia.org

Selective Oxidation and Reduction Reactions

The chemical nature of N-Benzyl-4-bromoaniline allows for selective oxidation and reduction reactions targeting different parts of the molecule.

Oxidation:

The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides. However, the benzylic carbon—the carbon atom of the benzyl group directly attached to the nitrogen—is particularly reactive. masterorganicchemistry.com Strong oxidizing agents like potassium permanganate (KMnO₄) can cleave the N-benzyl group, oxidizing it to benzoic acid. masterorganicchemistry.com Milder, more selective reagents are required to achieve other transformations without complete degradation. For instance, benzylic oxidations can be performed using reagents like chromium trioxide (CrO₃) or manganese dioxide (MnO₂) to potentially yield the corresponding amide after rearrangement. The metabolism of N-benzyl-4-substituted anilines has been shown to involve N-debenzylation and N-oxidation in vitro. nih.gov

Reduction:

Catalytic hydrogenation is a common method for the reduction of functional groups in molecules like N-Benzyl-4-bromoaniline. The bromine atom on the aniline ring can be removed (dehalogenation) using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source. This reaction would yield N-benzylaniline. The choice of catalyst and reaction conditions is crucial to control the selectivity of the reduction, for example, to avoid reduction of the aromatic rings.

Further Functionalization of the Benzyl Ring

The benzyl ring of N-Benzyl-4-bromoaniline is an aromatic system that can undergo electrophilic aromatic substitution reactions. The directing effect of the alkylamino substituent on the aniline ring is para-directing, while the benzyl group itself can be functionalized.

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the benzyl ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using a Lewis acid catalyst.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, respectively, using an acyl chloride or alkyl halide with a Lewis acid catalyst.

The position of substitution on the benzyl ring (ortho, meta, or para) will be influenced by the electronic effects of the -(CH₂)-NH-(p-bromophenyl) group.

Cyclization and Heterocycle Formation via N-Benzyl-4-bromoaniline Derivatives

N-Benzyl-4-bromoaniline and its derivatives are valuable precursors for the synthesis of various heterocyclic compounds.

Synthesis of Cinnoline (B1195905) Derivatives

Cinnolines are bicyclic aromatic compounds containing a benzene ring fused to a pyridazine (B1198779) ring. The synthesis of cinnoline derivatives can be achieved through several methods, often involving the formation of a diazonium salt from an ortho-amino substituted precursor followed by intramolecular cyclization. ijper.orgresearchgate.net While direct synthesis from N-Benzyl-4-bromoaniline is not a standard route, derivatives of this compound could be elaborated to create the necessary precursors for cinnoline synthesis. For example, functionalization of the benzyl ring to introduce a reactive group ortho to the methylene (B1212753) bridge could enable subsequent cyclization reactions. The general synthesis of cinnolines often involves arylhydrazones as key intermediates. researchgate.net

Formation of Pyrrole-2,5-diones (Maleimides)

Pyrrole-2,5-diones, commonly known as maleimides, are five-membered heterocyclic compounds with two carbonyl groups. The synthesis of N-substituted maleimides can be achieved by the reaction of a primary amine with maleic anhydride to form a maleamic acid intermediate, followed by cyclodehydration.

For N-Benzyl-4-bromoaniline, the secondary amine would not directly react in this manner. However, if the benzyl group were to be removed to yield 4-bromoaniline (a primary amine), this could then be reacted with maleic anhydride to form N-(4-bromophenyl)maleimide.

Synthesis of Chitosan (B1678972) Derivatives

Chitosan is a naturally occurring polysaccharide derived from chitin. digitellinc.comorientjchem.org Its primary amino groups can be chemically modified to introduce various functionalities, leading to chitosan derivatives with tailored properties for applications in fields like biomedicine and materials science. digitellinc.comnih.gov

One common method for modifying chitosan is through reductive amination. researchgate.net This involves the reaction of the primary amino groups of chitosan with an aldehyde or ketone to form a Schiff base, which is then reduced to a stable secondary amine. To synthesize a chitosan derivative incorporating the N-benzyl-4-bromoaniline moiety, one could envision a multi-step process. For instance, the benzyl group of N-benzyl-4-bromoaniline could be functionalized with an aldehyde group. This aldehyde-functionalized derivative could then be reacted with the amino groups of chitosan, followed by reduction with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃), to form a stable C-N bond, covalently attaching the N-benzyl-4-bromoaniline derivative to the chitosan backbone. orientjchem.org The degree of substitution can be controlled by adjusting the reaction conditions. researchgate.net

Role As a Chemical Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Anilines and Amines

The primary utility of N-Benzyl-4-bromoaniline hydrochloride in this context lies in its capacity for controlled, stepwise functionalization. The benzyl (B1604629) group serves as a robust protecting group for the amine, preventing its participation in reactions while modifications are made at the bromine-substituted position. Subsequently, the benzyl group can be removed to reveal the aniline (B41778) functionality for further synthetic transformations.

The bromine atom on the aromatic ring is a key functional handle for introducing molecular complexity through various transition metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation) are commonly employed. nih.govwikipedia.orglibretexts.org For instance, coupling with boronic acids or their esters (Suzuki-Miyaura) can introduce alkyl, alkenyl, or aryl groups at the para-position to the amine. nih.gov Similarly, coupling with primary or secondary amines (Buchwald-Hartwig) can generate complex diaryl- or alkylarylamines. wikipedia.orglibretexts.org

Once the desired substituent has been installed via the cross-coupling reaction, the N-benzyl protecting group can be removed. A standard and effective method for this deprotection is catalytic hydrogenolysis, typically using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. researchgate.netnih.gov This process cleaves the benzylic C-N bond to yield the free, complex aniline. Alternative oxidative or acid-based debenzylation methods can also be employed, depending on the functional groups present in the molecule. nih.govox.ac.ukccspublishing.org.cn This two-step sequence—cross-coupling followed by debenzylation—provides a reliable pathway to structurally diverse anilines that would be difficult to synthesize directly.

| Step | Reaction Type | Reagents & Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Cross-Coupling | Pd catalyst, base, boronic acid (Suzuki) or amine (Buchwald-Hartwig) | N-Benzyl-4-substituted-aniline | Introduce diverse functionality at the C4 position. |

| 2 | Debenzylation | H₂, Pd/C catalyst or other methods | 4-Substituted-aniline | Deprotect the amine to yield the final product. |

Scaffold for the Construction of Heterocyclic Systems

The structural framework of this compound is well-suited for the synthesis of various nitrogen-containing heterocyclic compounds, which are core components of many pharmaceuticals and functional materials. rsc.orgrsc.orgrsc.org Its ability to undergo sequential reactions makes it a strategic starting point for building fused ring systems like carbazoles and quinolines.

Carbazole (B46965) Synthesis: Carbazoles can be synthesized through intramolecular cyclization of diarylamine precursors. rsc.orgnih.gov N-Benzyl-4-bromoaniline can be used to construct the necessary diarylamine intermediate. A Buchwald-Hartwig or Ullmann coupling reaction with a suitable aryl partner, such as a substituted phenylamine or phenol, followed by an intramolecular C-H activation/arylation step, can lead to the formation of the carbazole core. nih.gov The benzyl group can be retained on the carbazole nitrogen or removed at a later stage if desired.

Quinoline (B57606) Synthesis: Quinolines are another important class of heterocyles that can be accessed using aniline-based precursors. rsc.orgresearchgate.net While direct cyclization is not straightforward, N-Benzyl-4-bromoaniline can be transformed into a suitable intermediate for quinoline synthesis. For example, the bromine atom can be replaced with a group that can participate in a cyclization reaction, such as after a Heck or Sonogashira coupling to introduce a side chain. Following debenzylation, the resulting substituted aniline can undergo classical quinoline syntheses, such as the Doebner-von Miller or Friedländer reactions, by reacting with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyls, respectively. researchgate.net

| Target Heterocycle | Key Intermediate | Synthetic Approach |

|---|---|---|

| Carbazole | N-Benzyl-N-arylaniline | Intermolecular C-N coupling followed by intramolecular Pd-catalyzed C-H arylation. |

| Quinoline | 4-Substituted-aniline | Cross-coupling to introduce a side chain, debenzylation, then cyclization with a 1,3-dicarbonyl equivalent. |

Applications in the Design and Synthesis of Catalytic Ligands

In the field of organometallic chemistry, ligands play a crucial role in determining the efficacy and selectivity of a catalyst. P,N-heterocyclic phosphine (B1218219) ligands, which contain both a "hard" nitrogen donor and a "soft" phosphorus donor, are particularly effective in a variety of catalytic processes. beilstein-journals.orgnih.gov this compound serves as an excellent precursor for such ligands.

The synthesis typically involves the conversion of the carbon-bromine bond into a carbon-phosphorus bond. A common method is to first perform a halogen-metal exchange, for example, by treating the substrate with an organolithium reagent like n-butyllithium, to generate an aryllithium intermediate. This highly nucleophilic species can then be reacted with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh₂), to form the desired phosphine ligand. beilstein-journals.orgresearchgate.net

The resulting molecule, N-benzyl-4-(diphenylphosphino)aniline, is a P,N-type ligand. The aniline nitrogen and the phosphine phosphorus atom can chelate to a transition metal center, creating a stable complex. The steric and electronic properties of this ligand can be further tuned by modifying the substituents on the phosphorus atom or the aniline ring, making it a versatile scaffold for developing new, highly efficient catalysts for cross-coupling and other transformations.

Intermediate in Materials Science Precursors (e.g., monomers for polymer synthesis)

This compound is also a useful intermediate in the synthesis of precursors for advanced materials, particularly electroactive polymers. Polyaniline and its derivatives are well-known conducting polymers with applications in sensors, electronic devices, and corrosion inhibition. nih.gov Carbazole-containing polymers are also of significant interest for their excellent photoelectrical and hole-transporting properties, making them suitable for use in organic light-emitting diodes (OLEDs). researchgate.net

To be used as a monomer, the N-Benzyl-4-bromoaniline structure must be modified to include a polymerizable functional group. This can be readily achieved using the bromine atom as a reactive site. For example, a palladium-catalyzed cross-coupling reaction like the Sonogashira coupling (with a terminal alkyne) or the Stille coupling (with an organostannane) can be used to introduce polymerizable groups such as vinyl, styrenyl, or ethynyl (B1212043) moieties.

After the introduction of the polymerizable group, the resulting monomer can be used in polymerization reactions. For example, a styrenyl derivative could undergo free-radical or controlled radical polymerization. Alternatively, following debenzylation, the resulting amino-functionalized monomer could be subjected to oxidative polymerization to generate a substituted polyaniline. The presence of the substituent, introduced in place of the original bromine atom, can be used to tune the final polymer's solubility, processability, and electronic properties.

Conclusion and Future Research Perspectives

Synthesis and Reaction Scope: Current Achievements and Limitations

The synthesis of N-benzyl-4-bromoaniline and its subsequent conversion to the hydrochloride salt can be achieved through several established chemical routes, each with distinct advantages and limitations. A primary method involves the nucleophilic substitution reaction between 4-bromoaniline (B143363) and a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. chemicalbook.comncert.nic.in This process, known as ammonolysis, leverages the nucleophilic nature of the amine group to displace the halogen atom on the benzyl moiety. ncert.nic.inbyjus.com Another approach involves the reaction of anilines with benzyl chloroformate, although this can lead to the formation of N-carbobenzyloxy (CBZ) products as significant byproducts, particularly with electron-donating groups. researchgate.net For 4-bromoaniline, this reaction pathway favors the CBZ product over the desired N-benzylated compound. researchgate.net

The scope of reactions for N-benzyl-4-bromoaniline is broad, stemming from the reactivity of the secondary amine, the bromo-substituted aromatic ring, and the benzyl group. The amine group can be protonated in the presence of acids like hydrochloric acid (HCl) to form the corresponding anilinium salt, in this case, N-Benzyl-4-bromoaniline hydrochloride. vaia.com The aromatic ring bearing the bromine atom is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. mdpi.comorganic-chemistry.org This allows for the substitution of the bromine atom with a wide variety of aryl or alkyl groups, serving as a powerful tool for creating diverse derivatives. mdpi.com Furthermore, the aniline (B41778) moiety influences the reactivity of its aromatic ring; the amino group is typically ortho, para-directing in electrophilic substitution reactions, though in a strongly acidic medium, it can be protonated to the meta-directing anilinium ion. byjus.com

However, these synthetic routes are not without their challenges. The ammonolysis of benzyl halides can result in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, necessitating careful control of reaction conditions and purification steps. ncert.nic.in The Friedel-Crafts reaction on the aniline ring is often problematic as the nitrogen atom can coordinate with the Lewis acid catalyst. byjus.com

| Synthetic Method | Reactants | Key Features & Limitations | References |

| Ammonolysis | 4-bromoaniline, Benzyl halide (e.g., Benzyl chloride) | Direct C-N bond formation. Can produce a mixture of primary, secondary, tertiary, and quaternary ammonium salts. | ncert.nic.inbyjus.com |

| Reaction with Benzyl Chloroformate | 4-bromoaniline, Benzyl chloroformate | Can produce N-benzylated products, but for 4-bromoaniline, it favors the formation of the N-carbobenzyloxy (CBZ) product. | researchgate.net |

| Reductive Amination (Two-step) | 4-bromoaniline, Benzaldehyde (B42025) | Formation of a Schiff base (imine) followed by reduction. Requires a separate reduction step. | chemicalbook.com |

Opportunities for Novel Derivatization and Chemical Transformations

The structure of N-benzyl-4-bromoaniline serves as a versatile scaffold for the synthesis of more complex molecules and novel derivatives. The presence of the bromine atom is particularly advantageous, as it provides a reactive site for sophisticated chemical transformations.

One of the most significant opportunities lies in palladium-catalyzed cross-coupling reactions. The Suzuki coupling, for instance, enables the formation of C-C bonds by reacting the bromo-substituted ring with various boronic acids. mdpi.comorganic-chemistry.org This protocol is highly tolerant of different functional groups and allows for the concise synthesis of a wide array of biaryl derivatives or compounds with new alkyl substituents at the 4-position. organic-chemistry.org

Furthermore, the secondary amine functionality can be engaged in cyclization reactions to form heterocyclic systems. Acylated derivatives of related N-benzyl anilines have been shown to cyclize to form benzimidazoles, suggesting that with appropriate modifications, N-benzyl-4-bromoaniline could be a precursor to various heterocyclic structures. rsc.org The amine can also be used in condensation reactions or as a nucleophile in the synthesis of larger, more complex architectures, such as chromene derivatives. gjesrm.com These transformations open pathways to novel chemical entities that may possess interesting biological or material properties.

Integration of Advanced Computational and Experimental Methodologies

Modern chemical research increasingly relies on the synergy between computational and experimental techniques to accelerate discovery and deepen understanding. For N-benzyl-4-bromoaniline and its derivatives, these methodologies offer powerful tools for prediction and optimization.

Computational Approaches:

Quantum Chemistry: Methods like Density Functional Theory (DFT) can be employed to optimize molecular structures, predict spectroscopic properties, and analyze electronic characteristics such as bond lengths and angles. ijcce.ac.ir This allows for a comparison between theoretical models and experimental data, aiding in structural confirmation. ijcce.ac.ir

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA), can be performed on a series of N-benzyl-4-bromoaniline derivatives to build predictive models. researchgate.net These models correlate specific structural features (steric and electrostatic fields) with biological activity, providing valuable insights for designing more potent compounds. researchgate.net

Molecular Docking: This technique simulates the interaction between a small molecule and a biological target, such as an enzyme or receptor. mdpi.com Docking studies can predict binding modes and affinities, helping to rationalize the biological activity of synthesized derivatives and guide the design of new ones. mdpi.com

Advanced Experimental Methodologies:

Continuous-Flow Synthesis: The use of microreactors or continuous-flow systems for synthesis offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and potentially higher yields. mdpi.com This technology could be applied to optimize the synthesis of this compound, particularly for reactions that are exothermic or require precise control. mdpi.com

High-Throughput Screening: For exploring the potential applications of a library of derivatives, high-throughput screening methods can rapidly assess their biological or chemical properties, accelerating the identification of lead compounds.

Advanced Analytical Techniques: The combination of techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with chemometric analysis can be used to differentiate complex mixtures of isomers or analyze reaction products with high precision. researchgate.net

Prospects for Rational Design of N-Benzyl-4-bromoaniline Derivatives in Targeted Synthesis

The rational design of molecules for specific applications, particularly in medicinal chemistry, is a key objective of modern synthesis. The N-benzyl-4-bromoaniline scaffold is well-suited for such an approach due to its synthetic tractability and the distinct regions available for modification.

By combining computational modeling with synthetic chemistry, new derivatives can be designed with a specific biological target in mind. For example, structure-activity relationship (SAR) studies, informed by the biological evaluation of an initial set of compounds, can reveal which structural modifications lead to improved activity. nih.gov This iterative process of design, synthesis, and testing is the foundation of rational drug discovery.

Computational models, such as those derived from QSAR or molecular docking, can generate design hypotheses. mdpi.comresearchgate.net For instance, if a model indicates that a bulky, electron-rich group at the 4-position of the aniline ring would enhance binding to a target protein, a synthetic chemist can use a Suzuki coupling reaction to introduce such a group. mdpi.comorganic-chemistry.org This targeted approach was successfully used in the design of N-benzylpiperidine-purine derivatives as enzyme inhibitors, where initial findings guided the synthesis of more potent compounds. nih.gov The prospects for applying these principles to N-benzyl-4-bromoaniline derivatives are substantial, offering a pathway to novel molecules with tailored properties for applications in pharmaceuticals, materials science, and beyond.

Q & A

Q. What are the recommended analytical techniques for confirming the purity of N-Benzyl-4-bromoaniline hydrochloride, and how can researchers validate their results?

Methodological Answer:

- HPLC (High-Performance Liquid Chromatography): Use a C18 column with a mobile phase (e.g., acetonitrile/water gradient) to assess retention time and peak purity. System suitability tests should include resolution and tailing factor checks .

- NMR Spectroscopy: Analyze , , and 2D NMR (COSY, HSQC) to confirm structural integrity and detect impurities. Compare chemical shifts with literature data for analogous benzyl-substituted aniline derivatives .

- TLC (Thin-Layer Chromatography): Use silica gel plates with a solvent system (e.g., ethyl acetate/hexane) to monitor reaction progress and purity. Visualize under UV or iodine vapor .

- Validation: Cross-validate results using at least two independent methods (e.g., HPLC + NMR) and compare against certified reference standards if available.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- PPE (Personal Protective Equipment): Wear nitrile gloves (tested for chemical resistance), safety goggles, and lab coats. Use face shields during bulk handling .

- Ventilation: Perform experiments in a fume hood to minimize inhalation risks. Ensure local exhaust ventilation for powder handling .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid direct skin contact .

- First Aid: For eye exposure, rinse with water for 15 minutes; for skin contact, wash with soap and water immediately .

Q. How can researchers determine the optimal solubility conditions for this compound in various solvents?

Methodological Answer:

- Solvent Screening: Test solubility in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., dichloromethane) using a sonicator at controlled temperatures (20–60°C) .

- Quantitative Analysis: Prepare saturated solutions, filter, and use gravimetric or UV-Vis spectroscopy to measure concentration.

- Data Recording: Tabulate results (e.g., solubility in mg/mL at 25°C) and correlate with solvent polarity indices (see example table below).

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

|---|---|---|---|

| DMSO | 100 | 25 | Requires sonication |

| Methanol | 15 | 25 | Partial dissolution |

| Dichloromethane | <1 | 25 | Poor solubility |

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reaction yields when using this compound as a precursor in multi-step syntheses?

Methodological Answer:

- Experimental Design: Use DOE (Design of Experiments) to isolate variables (e.g., temperature, stoichiometry, catalyst loading). Replicate reactions under identical conditions to assess reproducibility .

- Intermediate Analysis: Characterize intermediates via LC-MS or NMR to identify side reactions (e.g., hydrolysis of the benzyl group).

- Case Study: If yield drops in Step 2, test inert atmosphere (N) to prevent oxidation or add scavengers (e.g., molecular sieves) to trap moisture .

Q. How can researchers assess the stability of this compound under varying thermal and pH conditions?

Methodological Answer:

- Thermal Stability: Perform TGA (Thermogravimetric Analysis) to determine decomposition temperature. Store samples at -20°C for long-term stability .

- pH Stability: Prepare buffered solutions (pH 1–13), incubate at 37°C, and monitor degradation via HPLC over 24–72 hours.

- Data Interpretation: Plot degradation kinetics (e.g., half-life at pH 7.4) to identify optimal storage conditions.

Q. What advanced spectroscopic methods are suitable for characterizing unexpected byproducts formed during reactions involving this compound?

Methodological Answer:

- HRMS (High-Resolution Mass Spectrometry): Accurately determine molecular formulas of byproducts (e.g., debrominated or dimerized species) .

- 2D NMR (NOESY/ROESY): Elucidate spatial arrangements of complex impurities, such as stereoisomers or regioisomers.

- X-ray Crystallography: Resolve ambiguous structures when spectroscopic data are inconclusive (requires single crystals) .

Q. How should researchers design experiments to analyze the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins. Validate with MD (Molecular Dynamics) simulations .

- In Vitro Assays: Perform enzyme inhibition studies (e.g., IC determination) using fluorogenic or chromogenic substrates. Include positive/negative controls .

- Data Cross-Validation: Compare computational predictions with experimental IC values to refine binding models.

Note on Evidence Usage:

While direct data on This compound are limited in the provided evidence, methodologies from analogous compounds (e.g., benzyl-substituted anilines, brominated aromatics) were extrapolated. Safety protocols , analytical techniques , and stability assessments were adapted from structurally related substances.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.